2,5-Dimethylpyridin-3-amine;hydrochloride

Description

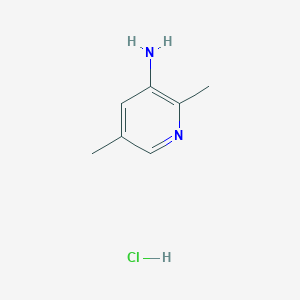

2,5-Dimethylpyridin-3-amine hydrochloride is a pyridine derivative featuring methyl groups at the 2- and 5-positions and an amine group at the 3-position, formulated as a hydrochloride salt. The hydrochloride form enhances solubility, stability, and bioavailability, a common strategy for amine-containing pharmaceuticals .

Properties

IUPAC Name |

2,5-dimethylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-5-3-7(8)6(2)9-4-5;/h3-4H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRXCQOQNKZALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyridin-3-amine;hydrochloride typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which is reacted with various arylboronic acids under palladium catalysis to produce novel pyridine derivatives . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyridin-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine compounds.

Scientific Research Applications

Medicinal Chemistry

2,5-Dimethylpyridin-3-amine;hydrochloride has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved modulation of signaling pathways critical for cell proliferation and survival.

Biological Research

The compound is utilized in biological studies to understand enzyme inhibition and receptor interactions.

Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic diseases.

Receptor Binding Studies : It has been shown to interact with various receptors, acting as both an agonist and antagonist depending on the biological context.

Material Science

In material science, this compound is explored for its properties as a ligand in coordination chemistry and catalysis.

Applications in Catalysis : The compound's ability to form stable complexes with transition metals enhances its utility as a catalyst in organic reactions, improving yields and selectivity.

Data Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Significant reduction of cell viability in vitro |

| Biological Research | Enzyme inhibition studies | Effective inhibition of metabolic enzymes |

| Material Science | Catalysis in organic reactions | Improved yields and selectivity |

Mechanism of Action

The mechanism by which 2,5-Dimethylpyridin-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives

5-Methylpyridin-3-amine Hydrochloride

- Structure : Differs by lacking the 2-methyl group.

- Impact: The additional 2-methyl group in 2,5-dimethylpyridin-3-amine may introduce steric hindrance, reducing reactivity in nucleophilic substitutions or enzyme interactions compared to its mono-methyl analog .

- Applications : 5-Methylpyridin-3-amine hydrochloride is utilized in synthetic chemistry and drug intermediates, suggesting similar roles for the target compound .

Table 1: Structural Comparison of Pyridine Derivatives

| Compound | Substituents | Molecular Formula | Reference |

|---|---|---|---|

| 2,5-Dimethylpyridin-3-amine HCl | 2-CH₃, 5-CH₃, 3-NH₂·HCl | C₇H₁₁ClN₂ | Inferred |

| 5-Methylpyridin-3-amine HCl | 5-CH₃, 3-NH₂·HCl | C₆H₉ClN₂ |

Isoquinoline Alkaloid Hydrochlorides

Compounds like berberine hydrochloride and palmatine hydrochloride () share the hydrochloride salt formulation but belong to the isoquinoline class. These alkaloids exhibit antimicrobial and anti-inflammatory activities, highlighting the role of hydrochloride salts in enhancing solubility for bioactive molecules. However, their complex polycyclic structures contrast with the simpler pyridine backbone of 2,5-dimethylpyridin-3-amine HCl .

Pharmacological and Functional Analogs

Methoxamine Hydrochloride (Vasoxine)

Dopamine Hydrochloride

Biological Activity

2,5-Dimethylpyridin-3-amine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a pyridine derivative with the following structural formula:

This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as ADAM17, which is crucial for the processing of pro-inflammatory cytokines like TNF-α .

- Antimicrobial Activity : The compound has been associated with antimicrobial properties, potentially effective against various pathogens due to its ability to disrupt microbial cell functions.

- Neuroprotective Effects : Research suggests that derivatives of pyridine can penetrate the blood-brain barrier, indicating potential neuroprotective effects against neurodegenerative diseases .

Biological Activity Data

A summary of biological activities reported in various studies is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using differentiated THP-1 cells showed that treatment with the compound significantly reduced lipopolysaccharide-induced TNF-α release. This effect was dose-dependent, indicating a promising anti-inflammatory mechanism that warrants further exploration in vivo .

Research Findings

Recent research has focused on optimizing the pharmacological profile of pyridine derivatives. For instance, modifications to the chemical structure have been explored to enhance potency and selectivity against specific biological targets. One study reported a new derivative with improved brain penetration and reduced cytotoxicity in non-target cells, highlighting the potential for developing safer therapeutic agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.